molecular formula C7H3NO3 B057819 3,4-Pyridinedicarboxylic anhydride CAS No. 4664-08-8

3,4-Pyridinedicarboxylic anhydride

Cat. No. B057819
CAS RN: 4664-08-8
M. Wt: 149.1 g/mol
InChI Key: KFKMGUPDWTWQFM-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxylic anhydride is an important organic intermediate. It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of 3,4-Pyridinedicarboxylic anhydride involves various processes. For instance, it can be converted to the corresponding monomethyl ester on treatment with NaOMe followed by acidic workup . It’s also worth noting that this compound is a part of the larger family of Pyridinedicarboxylic acids, which come in several isomers .


Chemical Reactions Analysis

3,4-Pyridinedicarboxylic anhydride, like other anhydrides, can undergo various chemical reactions. For instance, anhydrides react with amines to form amides . The general mechanism of anhydride reactions involves nucleophilic attack on the carbonyl followed by the removal of the leaving group .


Physical And Chemical Properties Analysis

3,4-Pyridinedicarboxylic anhydride is a white to light yellow solid . It decomposes in water . Other physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 734.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

furo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMGUPDWTWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963628
Record name Furo[3,4-c]pyridine-1,3-dione
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Pyridinedicarboxylic anhydride

CAS RN

4664-08-8
Record name 3,4-Pyridinedicarboxylic anhydride
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Record name 3,4-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-c]pyridine-1,3-dione
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Record name 1H,3H-furo[3,4-c]pyridine-1,3-dione
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Record name 3,4-Pyridinedicarboxylic anhydride
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,4-pyridinedicarboxylic anhydride in organic synthesis?

A1: 3,4-Pyridinedicarboxylic anhydride serves as a versatile building block in organic synthesis. Its structure allows for diverse transformations, making it valuable for creating complex molecules. For instance, it acts as a precursor in synthesizing substituted anthraquinones like pixantrone maleate [], a medication. Additionally, it enables the formation of pyridine-annulated pyrrolidine nitroxides through reactions like Grignard methylation []. Its reactivity with organolithium reagents paves the way for synthesizing intricate structures like pyrido[4,3-b]carbazoles [].

Q2: Have researchers been able to isolate and study pyridyne, the reactive intermediate derived from 3,4-pyridinedicarboxylic anhydride?

A2: Yes, researchers have successfully isolated and characterized pyridyne through matrix isolation techniques. Photolysis of 3,4-pyridinedicarboxylic anhydride under specific conditions generates pyridyne, which can then be trapped in an inert matrix at low temperatures. This breakthrough allowed for the first direct observation of pyridyne and enabled the study of its reactivity [].

Q3: What spectroscopic data is available for 3,4-pyridinedicarboxylic anhydride?

A3: 3,4-pyridinedicarboxylic anhydride has been characterized using various spectroscopic techniques, including microwave spectroscopy [, ]. These studies provide insights into its molecular structure and conformation.

Q4: Are there any specific applications of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a compound derived from 3,4-pyridinedicarboxylic anhydride?

A4: Yes, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, synthesized from furo[3,4-c]pyridine-1,3-dione, which in turn can be derived from 3,4-pyridinedicarboxylic anhydride, is recognized as a crucial intermediate in medicinal chemistry []. While specific drug candidates remain undisclosed in the provided literature, its role as a building block highlights its potential for pharmaceutical development.

Q5: What challenges are associated with using 3,4-pyridinedicarboxylic anhydride in synthesizing complex molecules, and how are these addressed?

A5: The synthesis of complex molecules using 3,4-pyridinedicarboxylic anhydride can pose challenges related to yield and purity. For example, during the synthesis of pixantrone maleate, side reactions can lead to impurities. To address this, researchers have developed methods employing specific catalysts like an n-hexane solution of sulfuric acid during Friedel-Crafts acylation and protective groups like Cbz or Fmoc during ethylenediamine coupling, resulting in improved yields and reduced impurities [].

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